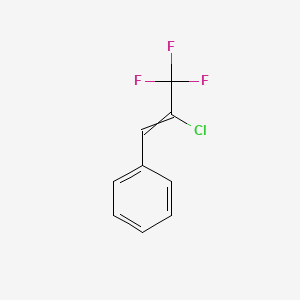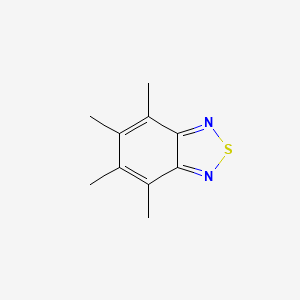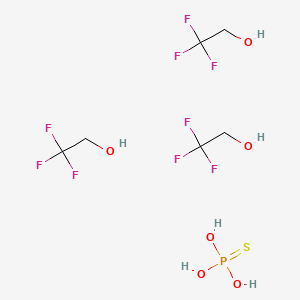![molecular formula C9H15Br2N B14330180 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane CAS No. 106824-78-6](/img/structure/B14330180.png)
3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2-Dibromoethyl)-1-azabicyclo[222]octane is a bicyclic compound featuring a unique structure with a dibromoethyl group attached to a 1-azabicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane typically involves the reaction of 1-azabicyclo[2.2.2]octane with a dibromoethane derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The dibromoethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or both bromine atoms.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the dibromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Catalysis: Employed as a catalyst or catalyst precursor in various organic reactions.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane involves its reactivity towards nucleophiles and electrophiles. The dibromoethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. Additionally, the bicyclic structure provides rigidity and stability, making it a suitable scaffold for the development of bioactive molecules. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A related compound with similar bicyclic structure but without the dibromoethyl group.
Bicyclo[2.2.2]octane: A simpler bicyclic compound without nitrogen or bromine atoms.
Norbornane: Another bicyclic compound with a different ring structure.
Uniqueness
3-(1,2-Dibromoethyl)-1-azabicyclo[222]octane is unique due to the presence of both a dibromoethyl group and a nitrogen atom within its bicyclic framework
Propiedades
Número CAS |
106824-78-6 |
|---|---|
Fórmula molecular |
C9H15Br2N |
Peso molecular |
297.03 g/mol |
Nombre IUPAC |
3-(1,2-dibromoethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15Br2N/c10-5-9(11)8-6-12-3-1-7(8)2-4-12/h7-9H,1-6H2 |
Clave InChI |
PXIKJZPRJYBXGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)C(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


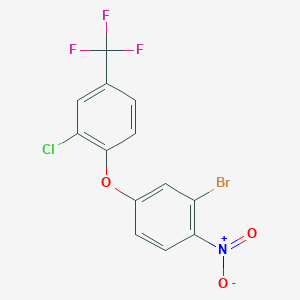
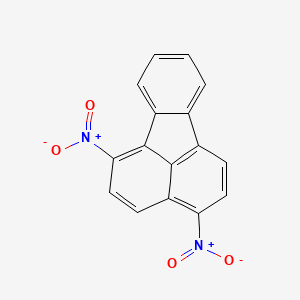

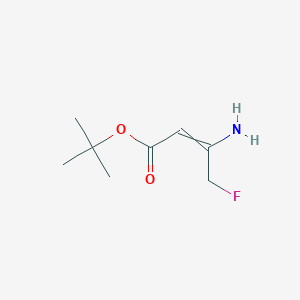

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
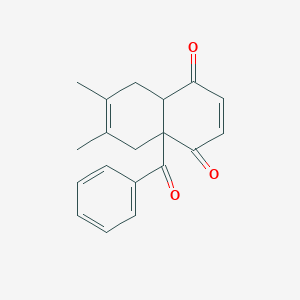
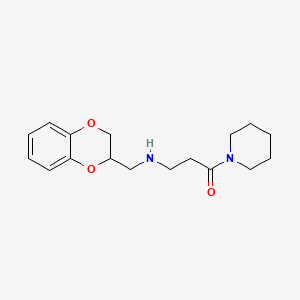

![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)

